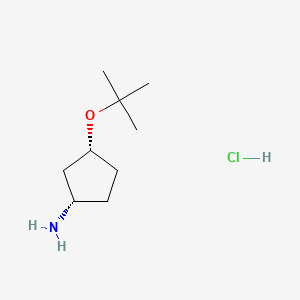![molecular formula C7H12O4S B13461991 {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Methanesulfonyl-2-oxabicyclo[211]hexan-1-yl}methanol is a chemical compound with a unique bicyclic structure This compound is characterized by the presence of a methanesulfonyl group and an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the iodocyclization reaction of suitable precursors. This method allows for the formation of the oxabicyclohexane ring system. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
{4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound has a similar bicyclic structure but with a methyl group instead of a methanesulfonyl group.
{4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound features a methoxymethyl group, offering different chemical properties and reactivity.
{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride: This compound has a similar core structure but with a methanesulfonyl chloride group, making it useful in different chemical reactions.
Uniqueness
The uniqueness of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol lies in its combination of the oxabicyclohexane ring system and the methanesulfonyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H12O4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(4-methylsulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C7H12O4S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h8H,2-5H2,1H3 |
InChI Key |
HPSBQXKKXJEMQW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(OC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


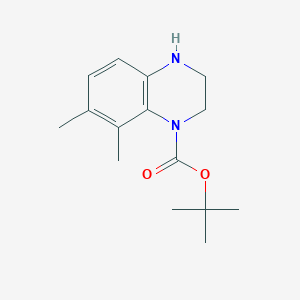


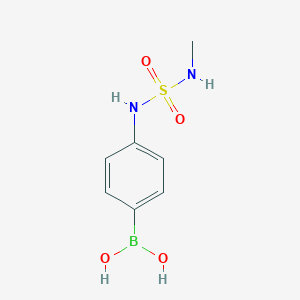
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
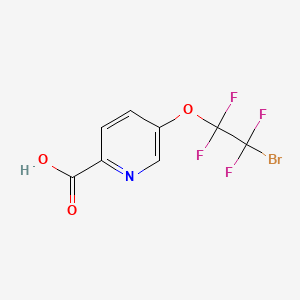


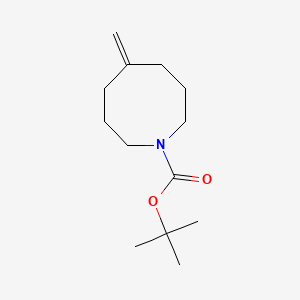
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

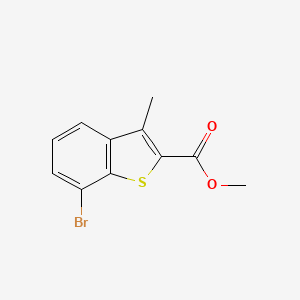
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
